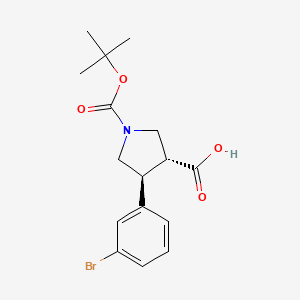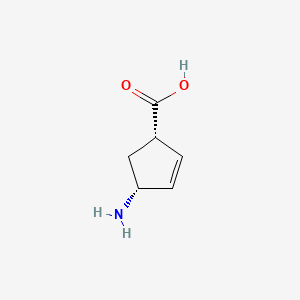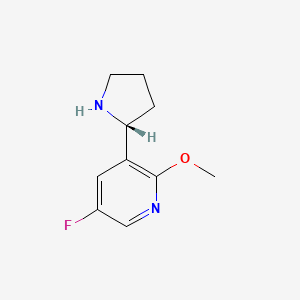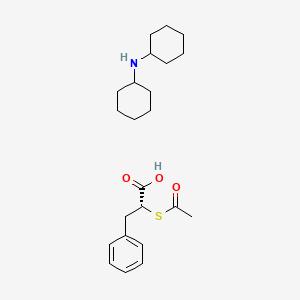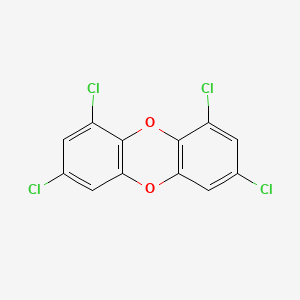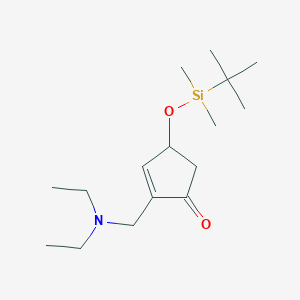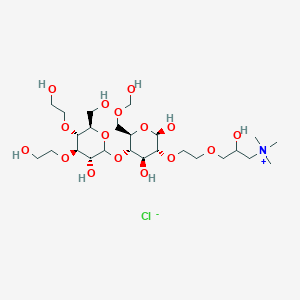
α-2'-Deoxy Zebularine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
α-2’-Deoxy Zebularine is a chemically stable cytidine analog . It has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo . It is also known to act as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates .
Synthesis Analysis
Recent studies have shown that single-stranded DNA (ssDNA) containing α-2’-Deoxy Zebularine (dZ-ssDNA) is an inhibitor of APOBEC3 proteins such as A3A, A3B, and A3G . The activated dZ/H2O mimics the transition state by coordinating the active site Zn2+ and engaging in additional stabilizing interactions .
Molecular Structure Analysis
The 1.5 Å resolution structure of a dZ-ssDNA inhibitor bound to active APOBEC3G has been determined . The crystal structure revealed that the activated dZ/H2O mimics the transition state by coordinating the active site Zn2+ and engaging in additional stabilizing interactions .
Chemical Reactions Analysis
Zebularine is known to induce enzymatic DNA–protein crosslinks . It has been shown that ssDNA containing 2′-deoxy-zebularine (dZ-ssDNA) inhibits A3 deamination at low micromolar concentrations .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The structure of the catalytically active APOBEC3G bound to a DNA oligonucleotide inhibitor reveals the tetrahedral geometry of the transition state . This suggests that developing transition-state mimicking inhibitors may provide a new opportunity to design more targeted molecules for APOBEC3 proteins in the future .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for α-2'-Deoxy Zebularine involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2'-deoxyuridine", "trimethylsilyl chloride", "sodium hydride", "methyl iodide", "potassium carbonate", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "ethanol" ], "Reaction": [ "2'-deoxyuridine is treated with trimethylsilyl chloride and sodium hydride to form the corresponding trimethylsilyl ether derivative.", "The trimethylsilyl ether derivative is then reacted with methyl iodide in the presence of potassium carbonate to form 5-methyl-2'-deoxyuridine.", "5-methyl-2'-deoxyuridine is reduced with sodium borohydride to form 5-methyl-2'-deoxyuridine-5'-ol.", "The 5'-hydroxyl group of 5-methyl-2'-deoxyuridine-5'-ol is selectively protected with acetic anhydride to form the corresponding acetate derivative.", "The acetate derivative is then oxidized with hydrogen peroxide in the presence of sodium hydroxide to form 5-methyl-2'-deoxyuridine-5'-acetate-6-one.", "The 6-keto group of 5-methyl-2'-deoxyuridine-5'-acetate-6-one is reduced with sodium borohydride to form 5-methyl-2'-deoxyuridine-5'-acetate.", "The 5'-acetate group of 5-methyl-2'-deoxyuridine-5'-acetate is then selectively removed with sodium hydroxide to form α-2'-Deoxy Zebularine." ] } | |
Numéro CAS |
68780-64-3 |
Nom du produit |
α-2'-Deoxy Zebularine |
Formule moléculaire |
C₉H₁₂N₂O₄ |
Poids moléculaire |
212.2 |
Synonymes |
1-(2-Deoxy-α-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




